molecular formula C17H19N3O4 B11608796 (3E)-N-(furan-2-ylmethyl)-3-{2-[(2-hydroxy-3-methylphenyl)carbonyl]hydrazinylidene}butanamide

(3E)-N-(furan-2-ylmethyl)-3-{2-[(2-hydroxy-3-methylphenyl)carbonyl]hydrazinylidene}butanamide

Cat. No.: B11608796
M. Wt: 329.35 g/mol
InChI Key: HPPCYIYMWUJXKX-XDHOZWIPSA-N
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Description

(3E)-N-(furan-2-ylmethyl)-3-{2-[(2-hydroxy-3-methylphenyl)carbonyl]hydrazinylidene}butanamide is a complex organic compound that features a furan ring, a hydrazone linkage, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-(furan-2-ylmethyl)-3-{2-[(2-hydroxy-3-methylphenyl)carbonyl]hydrazinylidene}butanamide typically involves the following steps:

    Formation of the hydrazone linkage: This can be achieved by reacting 2-hydroxy-3-methylbenzaldehyde with hydrazine hydrate under acidic conditions to form the corresponding hydrazone.

    Coupling with furan-2-ylmethylamine: The hydrazone is then coupled with furan-2-ylmethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Formation of the butanamide backbone: The final step involves the reaction of the intermediate with butanoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the hydrazone linkage.

    Reduction: Reduction reactions can target the carbonyl group and the hydrazone linkage.

    Substitution: The furan ring and the aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

    Oxidation: Products may include carboxylic acids and ketones.

    Reduction: Products may include alcohols and amines.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.

    Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties.

Medicine

    Drug Development: The compound is being explored for its potential as a therapeutic agent in treating various diseases.

    Diagnostic Tools: It may be used in the development of diagnostic assays.

Industry

    Material Science: The compound can be used in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of (3E)-N-(furan-2-ylmethyl)-3-{2-[(2-hydroxy-3-methylphenyl)carbonyl]hydrazinylidene}butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways such as enzyme inhibition, receptor modulation, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-N-(furan-2-ylmethyl)-3-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}butanamide
  • (3E)-N-(furan-2-ylmethyl)-3-{2-[(2-hydroxy-4-methylphenyl)carbonyl]hydrazinylidene}butanamide

Uniqueness

  • Structural Features : The presence of the furan ring and the specific substitution pattern on the aromatic ring make it unique.
  • Reactivity : The compound’s reactivity profile is distinct due to the combination of functional groups.
  • Applications : Its potential applications in various fields set it apart from similar compounds.

Properties

Molecular Formula

C17H19N3O4

Molecular Weight

329.35 g/mol

IUPAC Name

N-[(E)-[4-(furan-2-ylmethylamino)-4-oxobutan-2-ylidene]amino]-2-hydroxy-3-methylbenzamide

InChI

InChI=1S/C17H19N3O4/c1-11-5-3-7-14(16(11)22)17(23)20-19-12(2)9-15(21)18-10-13-6-4-8-24-13/h3-8,22H,9-10H2,1-2H3,(H,18,21)(H,20,23)/b19-12+

InChI Key

HPPCYIYMWUJXKX-XDHOZWIPSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C(=O)N/N=C(\C)/CC(=O)NCC2=CC=CO2)O

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NN=C(C)CC(=O)NCC2=CC=CO2)O

Origin of Product

United States

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